molecular formula C4H3AgO2 B14616577 Silver, (3-methoxy-3-oxo-1-propynyl)- CAS No. 57031-37-5

Silver, (3-methoxy-3-oxo-1-propynyl)-

Cat. No.: B14616577
CAS No.: 57031-37-5
M. Wt: 190.93 g/mol
InChI Key: QRPXRMZRRILNQY-UHFFFAOYSA-N
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Description

Silver, (3-methoxy-3-oxo-1-propynyl)-, is a silver-based organometallic compound characterized by a propynyl backbone functionalized with methoxy and oxo groups at the third carbon. The silver center coordinates with the propynyl ligand, forming a stable complex that exhibits unique reactivity influenced by the electron-withdrawing oxo group and electron-donating methoxy substituent.

The structural elucidation of such compounds typically relies on spectroscopic techniques such as NMR (¹H, ¹³C), IR, and X-ray crystallography. For example, related silver(I) complexes with 3-oxo-phenylhydrazone ligands have been characterized via ¹H-NMR and IR spectroscopy, confirming the coordination environment and ligand conformation .

Properties

CAS No.

57031-37-5

Molecular Formula

C4H3AgO2

Molecular Weight

190.93 g/mol

IUPAC Name

silver;methyl prop-2-ynoate

InChI

InChI=1S/C4H3O2.Ag/c1-3-4(5)6-2;/h2H3;/q-1;+1

InChI Key

QRPXRMZRRILNQY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#[C-].[Ag+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silver, (3-methoxy-3-oxo-1-propynyl)- typically involves the reaction of silver salts with 3-methoxy-3-oxo-1-propynyl precursors. The reaction conditions often require a controlled environment to ensure the stability of the silver compound. Common reagents used in the synthesis include silver nitrate and 3-methoxy-3-oxo-1-propynyl chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions in specialized reactors. The process includes the careful handling of silver salts and organic precursors under controlled temperatures and pressures to achieve high yields and purity. The use of catalysts and solvents can also play a crucial role in optimizing the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Silver, (3-methoxy-3-oxo-1-propynyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions, such as temperature, pH, and solvent choice, are critical in determining the reaction pathway and products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silver oxide, while substitution reactions can produce a variety of substituted silver compounds .

Scientific Research Applications

Silver, (3-methoxy-3-oxo-1-propynyl)- has several scientific research applications:

Mechanism of Action

The mechanism by which Silver, (3-methoxy-3-oxo-1-propynyl)- exerts its effects involves the interaction of the silver ion with biological molecules. Silver ions can disrupt cellular processes by binding to proteins and nucleic acids, leading to antimicrobial effects. The 3-methoxy-3-oxo-1-propynyl group may also play a role in enhancing the compound’s stability and reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Silver, (3-methoxy-3-oxo-1-propynyl)-, shares structural and functional similarities with other silver organometallics and 3-oxo-alkynyl derivatives. Below is a detailed comparison:

Structural Analogues

Compound Name Key Structural Features Applications Key Differences from Silver, (3-Methoxy-3-Oxo-1-Propynyl)- References
Silver(I) 3-oxo-3-phenylpropanal complexes Phenyl substituent at 3-oxo position; hydrazone ligands Antimicrobial, optoelectronic materials Bulkier phenyl group reduces solubility in polar solvents; hydrazone ligands enhance redox activity
3-Oxo-3-(2-phenylthiazol-5-yl)propanal Thiazole ring replaces methoxy group Intermediate in pharmaceutical synthesis Heterocyclic thiazole enhances π-conjugation but lacks metal coordination capacity
Ethyl 3-oxo-2-(2,5-dioxo) derivatives Ethyl ester and dioxo functionalization Biological activity studies Ester groups increase hydrolytic stability but reduce ligand flexibility

Physicochemical Properties

The methoxy and oxo groups in Silver, (3-methoxy-3-oxo-1-propynyl)-, confer distinct electronic effects:

  • Methoxy Group: Electron-donating nature stabilizes the silver center via inductive effects, enhancing thermal stability compared to non-functionalized silver acetylides.
  • Oxo Group : Electron-withdrawing character polarizes the alkyne bond, increasing susceptibility to nucleophilic attack.

In contrast, phenyl-substituted analogues (e.g., Silver(I) 3-oxo-3-phenylpropanal complexes) exhibit stronger π-π stacking interactions, improving crystallinity but limiting solubility in aqueous media .

Spectroscopic Data

Technique Silver, (3-Methoxy-3-Oxo-1-Propynyl)- (Hypothesized) Silver(I) Phenylhydrazone Complexes 3-Oxo-Thiazole Derivatives
¹H-NMR δ 3.2–3.5 (OCH3), δ 2.8–3.0 (C≡CH) δ 7.2–8.1 (aromatic H), δ 2.5 (CH3) δ 7.5–8.0 (thiazole H)
IR (cm⁻¹) ν(C≡C) ~2100, ν(C=O) ~1700 ν(C=O) ~1680, ν(N–H) ~3200 ν(C=O) ~1720, ν(C–S) ~680

Research Findings and Limitations

  • Data Gaps: No experimental toxicity or thermodynamic data (e.g., ΔHf, log P) are available for this compound, unlike TRI-listed zinc and lead analogues .
  • Contradictions : While phenylhydrazone silver complexes show strong antimicrobial activity, the methoxy variant’s efficacy remains untested, creating uncertainty in comparative biological performance .

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